molecular formula C8H11N3O2S B13202153 6-amino-2,3-dihydro-1H-indole-1-sulfonamide CAS No. 1019534-22-5

6-amino-2,3-dihydro-1H-indole-1-sulfonamide

Cat. No.: B13202153
CAS No.: 1019534-22-5
M. Wt: 213.26 g/mol
InChI Key: DKPUGEZSGLWDRK-UHFFFAOYSA-N
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Description

6-amino-2,3-dihydro-1H-indole-1-sulfonamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds with various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dihydro-1H-indole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-2,3-dihydro-1H-indole-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2,3-dihydro-1H-indole-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1019534-22-5

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

6-amino-2,3-dihydroindole-1-sulfonamide

InChI

InChI=1S/C8H11N3O2S/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13/h1-2,5H,3-4,9H2,(H2,10,12,13)

InChI Key

DKPUGEZSGLWDRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N

Origin of Product

United States

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